molecular formula C9H9BrO2 B13667631 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one

1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one

Cat. No.: B13667631
M. Wt: 229.07 g/mol
InChI Key: TUJVCNJQKVCQKV-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is a pale orange solid that is slightly soluble in DMSO and methanol .

Preparation Methods

The synthesis of 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 4-hydroxy-6-methylacetophenone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature and monitored until the desired product is formed . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetic acid, DMSO, and methanol, and catalysts or reagents like bromine, potassium permanganate, and sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one has various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties. The ethanone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(2-Bromo-4-hydroxy-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its bromine atom and hydroxyl group, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-(2-bromo-4-hydroxy-6-methylphenyl)ethanone

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(12)4-8(10)9(5)6(2)11/h3-4,12H,1-2H3

InChI Key

TUJVCNJQKVCQKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)Br)O

Origin of Product

United States

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